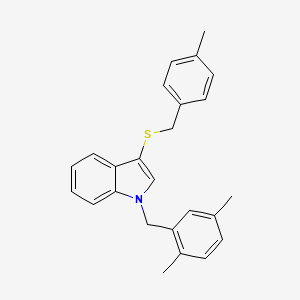
1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole, also known as DMMDA-2, is a chemical compound that belongs to the indole family. It is a psychoactive substance that has been studied for its potential therapeutic applications. In
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole involves the reaction of 2,5-dimethylbenzyl chloride with 4-methylbenzyl mercaptan to form the intermediate 1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)indole, which is then cyclized to form the final product.
Starting Materials
2,5-dimethylbenzyl chloride, 4-methylbenzyl mercaptan, Sodium hydride, Dimethylformamide (DMF), Acetic acid, Sodium acetate, Ethanol
Reaction
Step 1: Dissolve 2,5-dimethylbenzyl chloride (1.0 equiv) in DMF and add sodium hydride (1.2 equiv) slowly with stirring at room temperature., Step 2: Add 4-methylbenzyl mercaptan (1.0 equiv) to the reaction mixture and stir for 2 hours at room temperature., Step 3: Quench the reaction by adding acetic acid (1.0 equiv) and stir for 30 minutes., Step 4: Add sodium acetate (1.2 equiv) to the reaction mixture and stir for 30 minutes., Step 5: Dilute the reaction mixture with ethanol and filter the precipitate., Step 6: Wash the precipitate with ethanol and dry under vacuum to obtain the intermediate 1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)indole., Step 7: Cyclize the intermediate by heating it in acetic acid at 120°C for 6 hours., Step 8: Cool the reaction mixture and filter the precipitate., Step 9: Wash the precipitate with ethanol and dry under vacuum to obtain the final product 1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole.
Wirkmechanismus
1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole is believed to act on the serotonin and dopamine receptors in the brain, which are responsible for regulating mood, emotions, and behavior. It is thought to enhance the activity of these neurotransmitters, leading to a positive effect on mood and emotional well-being.
Biochemische Und Physiologische Effekte
1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole has been shown to have antidepressant and anxiolytic effects in animal studies. It has also been found to reduce inflammation and inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole is its potential as a novel therapeutic agent for mental health disorders and cancer. However, its psychoactive effects make it difficult to study in humans, and its long-term safety and efficacy have not been established.
Zukünftige Richtungen
Future research on 1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole could focus on its potential as a therapeutic agent for mental health disorders and cancer. Studies could also investigate its mechanism of action and identify any potential side effects or safety concerns. Additionally, research could explore the synthesis of analogs of 1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole to improve its pharmacological properties.
In conclusion, 1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole is a psychoactive compound that has potential therapeutic applications in the treatment of mental health disorders and cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored in this paper. Future research could focus on further investigating its therapeutic potential and identifying any safety concerns.
Wissenschaftliche Forschungsanwendungen
1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and other mental health disorders. It has also been investigated for its anti-inflammatory and anti-cancer properties.
Eigenschaften
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-3-[(4-methylphenyl)methylsulfanyl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NS/c1-18-9-12-21(13-10-18)17-27-25-16-26(24-7-5-4-6-23(24)25)15-22-14-19(2)8-11-20(22)3/h4-14,16H,15,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQCOMDNYBABTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CC4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

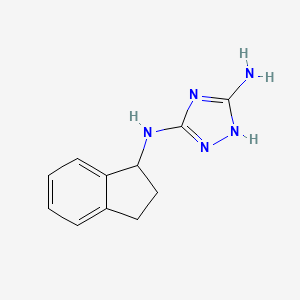
![[9-(3,4-Dimethylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone](/img/structure/B2457826.png)
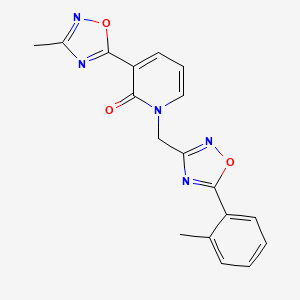
![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2457829.png)
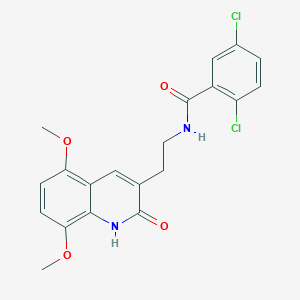
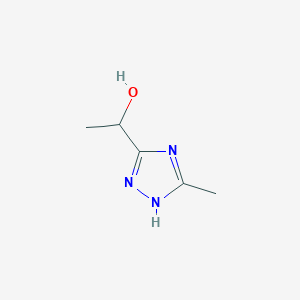
![[(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride](/img/no-structure.png)
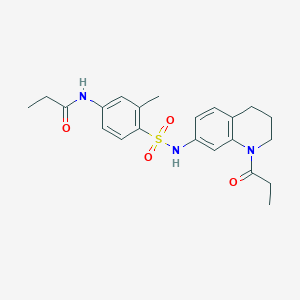
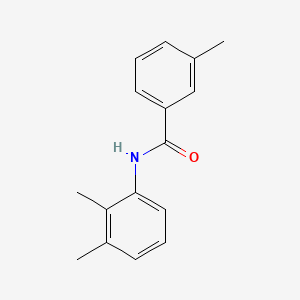
![4-(4-Methylpiperazin-1-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid dihydrochloride](/img/structure/B2457838.png)
![2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B2457841.png)
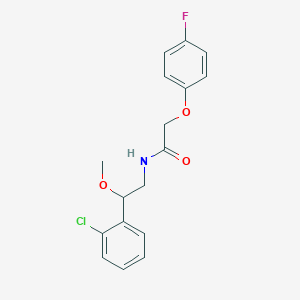
![1,3-dimethyl-5-(propylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2457844.png)
![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2457845.png)